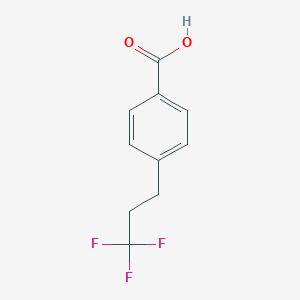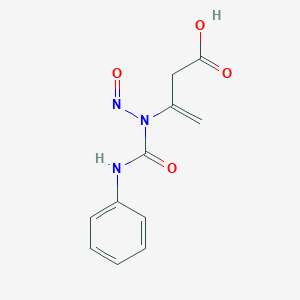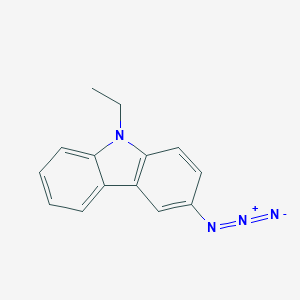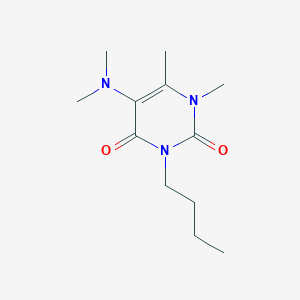
Uracil, 3-butyl-5-(dimethylamino)-1,6-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uracil, 3-butyl-5-(dimethylamino)-1,6-dimethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a derivative of uracil, a nitrogen-containing heterocyclic compound that is a component of RNA. The addition of butyl and dimethylamino groups to uracil gives rise to a compound with unique properties, making it a valuable tool in scientific research.
Mecanismo De Acción
The mechanism of action of Uracil, 3-butyl-5-(dimethylamino)-1,6-dimethyl- involves its ability to interact with DNA. Specifically, this compound binds to DNA through intercalation, which involves the insertion of the compound between the base pairs of DNA. This interaction results in the fluorescence of the compound, making it a useful tool for the detection of DNA damage.
Efectos Bioquímicos Y Fisiológicos
In addition to its applications in scientific research, Uracil, 3-butyl-5-(dimethylamino)-1,6-dimethyl- has been shown to have biochemical and physiological effects. For example, this compound has been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Uracil, 3-butyl-5-(dimethylamino)-1,6-dimethyl- is its high sensitivity and specificity for detecting DNA damage. Additionally, this compound is relatively easy to synthesize and can be used in a wide range of experimental conditions. However, there are also limitations to the use of this compound, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and use.
Direcciones Futuras
There are many potential future directions for research involving Uracil, 3-butyl-5-(dimethylamino)-1,6-dimethyl-. One area of research involves the development of new fluorescent probes based on this compound for the detection of other types of DNA damage. Additionally, there is potential for the use of this compound in the development of new therapies for diseases related to oxidative stress. Overall, the unique properties of Uracil, 3-butyl-5-(dimethylamino)-1,6-dimethyl- make it a valuable tool in scientific research with many potential applications in the future.
Métodos De Síntesis
The synthesis of Uracil, 3-butyl-5-(dimethylamino)-1,6-dimethyl- is a complex process that requires specialized equipment and expertise. One of the most common methods for synthesizing this compound is through the reaction of butyl 2-bromoacetate with 5-amino-1,6-dimethyluracil, followed by the addition of dimethylamine. This reaction results in the formation of Uracil, 3-butyl-5-(dimethylamino)-1,6-dimethyl- as a white crystalline solid.
Aplicaciones Científicas De Investigación
Uracil, 3-butyl-5-(dimethylamino)-1,6-dimethyl- has a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a fluorescent probe for the detection of DNA damage. This is due to the fact that Uracil, 3-butyl-5-(dimethylamino)-1,6-dimethyl- has a high affinity for damaged DNA, making it an effective tool for detecting and monitoring DNA damage.
Propiedades
Número CAS |
102613-20-7 |
|---|---|
Nombre del producto |
Uracil, 3-butyl-5-(dimethylamino)-1,6-dimethyl- |
Fórmula molecular |
C12H21N3O2 |
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
3-butyl-5-(dimethylamino)-1,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H21N3O2/c1-6-7-8-15-11(16)10(13(3)4)9(2)14(5)12(15)17/h6-8H2,1-5H3 |
Clave InChI |
MOSBBDDOEFPVLI-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C(=C(N(C1=O)C)C)N(C)C |
SMILES canónico |
CCCCN1C(=O)C(=C(N(C1=O)C)C)N(C)C |
Otros números CAS |
102613-20-7 |
Sinónimos |
3-butyl-5-dimethylamino-1,6-dimethyl-pyrimidine-2,4-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



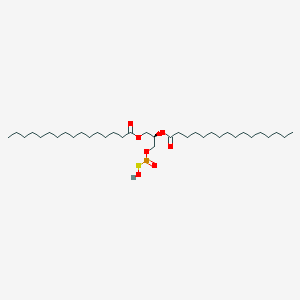

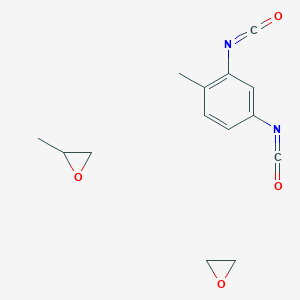
![3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester](/img/structure/B9162.png)
![2-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B9163.png)
![Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate](/img/structure/B9165.png)
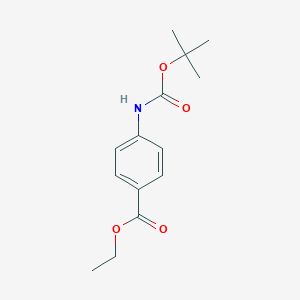
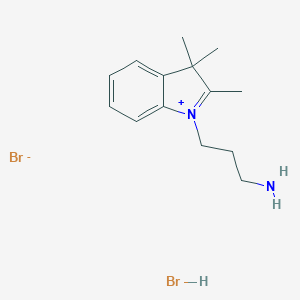
![Furo[2,3-c]pyridin-3(2H)-one, 2-methyl-(9CI)](/img/structure/B9171.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol, 7-(4,5-dihydro-1H-imidazol-2-yl)-(9CI)](/img/structure/B9178.png)
